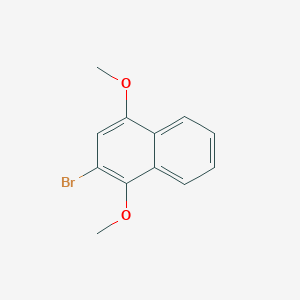

2-Bromo-1,4-dimethoxynaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFWADTRPHTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472484 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64648-81-3 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,4 Dimethoxynaphthalene

Direct Bromination Approaches

Direct bromination of 1,4-dimethoxynaphthalene (B104105) is a common and effective method for the synthesis of 2-Bromo-1,4-dimethoxynaphthalene. This approach leverages the electron-rich nature of the naphthalene (B1677914) ring system, which is activated by the two methoxy (B1213986) groups, facilitating electrophilic attack by a bromine source.

Electrophilic Aromatic Bromination of 1,4-Dimethoxynaphthalene

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and it provides a direct pathway to introduce a bromine atom onto the 1,4-dimethoxynaphthalene scaffold. Various brominating agents and reaction conditions have been explored to achieve this transformation efficiently and with high regioselectivity.

A well-established method for the synthesis of this compound involves the reaction of 1,4-dimethoxynaphthalene with molecular bromine (Br₂) in a suitable solvent, such as glacial acetic acid. acs.org This reaction proceeds via a classic electrophilic aromatic substitution mechanism. The methoxy groups strongly activate the naphthalene ring, directing the incoming electrophile to the ortho and para positions. In the case of 1,4-dimethoxynaphthalene, the 2-position is electronically favored for substitution.

The reaction is typically carried out by dissolving 1,4-dimethoxynaphthalene in glacial acetic acid, followed by the addition of a stoichiometric amount of bromine. acs.org The use of glacial acetic acid as a solvent is advantageous as it can help to polarize the Br-Br bond, increasing the electrophilicity of the bromine molecule. uab.cat The reaction mixture is stirred at room temperature for a period to ensure complete reaction. acs.org Following the reaction, a standard work-up procedure involving removal of the solvent, dissolution in a non-polar solvent like ether, and washing with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and unreacted bromine is performed. acs.org The final product can then be purified by distillation under reduced pressure. acs.org

A typical experimental procedure involves the slow addition of bromine to a solution of 1,4-dimethoxynaphthalene in glacial acetic acid at room temperature. acs.org The reaction is generally monitored for completion, after which the solvent is removed. The residue is then taken up in an organic solvent and washed to remove impurities before final purification. A reported yield for this reaction is approximately 81%. prepchem.com

Reaction Parameters for the Bromination of 1,4-Dimethoxynaphthalene

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1,4-Dimethoxynaphthalene | acs.org |

| Reagent | Molecular Bromine (Br₂) | acs.org |

| Solvent | Glacial Acetic Acid | acs.org |

| Temperature | Room Temperature | acs.org |

| Reaction Time | 1 hour | acs.org |

| Reported Yield | 81% | prepchem.com |

Hypervalent iodine reagents have emerged as mild and efficient alternatives to molecular bromine for halogenation reactions. acs.orgarkat-usa.org These reagents offer advantages in terms of selectivity and reduced environmental impact. For the bromination of dimethoxynaphthalenes, systems like phenyliodine(III) diacetate (PhI(OAc)₂) in combination with a bromide source such as trimethylsilyl (B98337) bromide (TMSBr) have been investigated. acs.org Phenyliodine(III) bis(trifluoroacetate) (PIFA) is another powerful hypervalent iodine reagent that can be employed in similar transformations. uab.cat

In these systems, the hypervalent iodine reagent activates the bromide source, generating a more potent electrophilic bromine species. acs.org The reaction of PhI(OAc)₂ with TMSBr is believed to form an intermediate that facilitates the electrophilic bromination of the activated aromatic ring of 1,4-dimethoxynaphthalene. acs.org This method can offer improved regioselectivity and milder reaction conditions compared to using molecular bromine directly. acs.org The general reactivity of hypervalent iodine reagents involves the exchange of ligands on the iodine atom, leading to the generation of the active halogenating species. arkat-usa.org

While detailed studies specifically on the PIFA/TMSBr system for 1,4-dimethoxynaphthalene are not extensively documented in the provided context, the principles of hypervalent iodine chemistry suggest its potential applicability. uab.cat The choice of the hypervalent iodine reagent and the bromide source can influence the reactivity and selectivity of the bromination reaction. nih.gov

The regioselectivity of the electrophilic bromination of 1,4-dimethoxynaphthalene is primarily governed by the powerful directing effect of the two methoxy groups. These electron-donating groups activate the aromatic ring towards electrophilic attack and direct the incoming electrophile to the positions ortho to them, which are the 2- and 3-positions. Due to the symmetry of the starting material, these positions are equivalent. Therefore, the primary product expected and observed is this compound. acs.org

Studies on related systems, such as the bromination of other substituted naphthalenes and benzenes, provide insights into the factors that can be fine-tuned to optimize the yield and regioselectivity. mdpi.comrsc.org The choice of solvent, temperature, and the nature of the brominating agent can all play a role. wku.edu For instance, the use of a less polar solvent might favor a specific isomer in some cases, although for the highly activated 1,4-dimethoxynaphthalene, the formation of the 2-bromo isomer is strongly favored electronically. acs.org

Yield optimization often involves careful control of the reaction stoichiometry, ensuring that an appropriate amount of the brominating agent is used to avoid over-bromination, which could lead to the formation of dibromo or polybromo-naphthalene derivatives. The reaction temperature and time are also critical parameters to control to maximize the yield of the desired monobrominated product while minimizing side reactions. prepchem.com

Photobromination Strategies

Photobromination offers an alternative pathway for the bromination of organic compounds, often proceeding through a free-radical mechanism. This can lead to different selectivity compared to electrophilic aromatic substitution.

N-Bromosuccinimide (NBS) is a versatile reagent commonly used for allylic and benzylic brominations under photochemical or radical-initiated conditions. masterorganicchemistry.comaklectures.com This reaction, known as the Wohl-Ziegler reaction, involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then abstracts a hydrogen atom from an allylic or benzylic position to form a resonance-stabilized radical intermediate. aklectures.com

In the context of 1,4-dimethoxynaphthalene, which lacks benzylic hydrogens directly on the naphthalene core, the application of NBS for side-chain bromination would be relevant if alkyl substituents were present on the ring. However, NBS can also be used for the nuclear bromination of activated aromatic rings under different conditions. mdma.ch The selectivity between nuclear and side-chain bromination can be influenced by the reaction conditions, such as the solvent and the presence or absence of a radical initiator or light. researchgate.net

Recent studies have also explored the use of visible-light photoredox catalysis to activate NBS for the electrophilic bromination of arenes. nih.govnih.gov This approach utilizes a photocatalyst to generate a more electrophilic bromine species from NBS, allowing for the bromination of aromatic rings under mild conditions. nih.gov This method has been shown to be effective for a variety of arenes and heteroarenes. nih.gov For 1,4-dimethoxynaphthalene, such a photoredox-catalyzed bromination with NBS would be expected to proceed via an electrophilic aromatic substitution pathway, leading to the formation of this compound, rather than side-chain bromination.

Alternative Synthetic Routes and Precursors

Conversion from 2-Bromo-1,4-naphthoquinone Derivatives

One versatile approach to this compound involves the transformation of 2-bromo-1,4-naphthoquinone. This method typically proceeds via a two-step sequence: reduction of the quinone to a hydroquinone (B1673460), followed by methylation of the resulting hydroxyl groups.

The initial step is the reduction of 2-bromo-1,4-naphthoquinone to 2-bromo-1,4-dihydroxynaphthalene. A common and effective reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). The reaction is generally carried out in an aqueous or mixed aqueous-organic solvent system.

Following the reduction, the intermediate hydroquinone is methylated to afford the final product. Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a frequently used methylating agent for this purpose, typically in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide to deprotonate the hydroxyl groups and facilitate the nucleophilic attack on the methylating agent.

A representative procedure for the synthesis of 2-bromo-1,4-naphthoquinone, the precursor for this route, involves the bromination of 1-naphthol (B170400). In a typical reaction, 1-naphthol is treated with N-bromosuccinimide in a mixture of glacial acetic acid and water. researchgate.net This method provides the desired 2-bromo-1,4-naphthoquinone in good yield. researchgate.net

| Starting Material | Reagents | Product | Yield |

| 2-Bromo-1,4-naphthoquinone | 1. Sodium dithionite 2. Dimethyl sulfate, Base | This compound | Not specified |

| 1-Naphthol | N-Bromosuccinimide, Glacial acetic acid, Water | 2-Bromo-1,4-naphthoquinone | 78% researchgate.net |

Multi-step Syntheses involving Functional Group Transformations

The synthesis of this compound can also be achieved through multi-step sequences that involve the interconversion of various functional groups on the naphthalene ring. These synthetic strategies offer a high degree of control over the final structure and can be adapted to utilize a range of commercially available starting materials.

One such pathway could involve the introduction of a bromine atom onto a pre-existing 1,4-dimethoxynaphthalene scaffold that bears a different functional group at the 2-position. For instance, a hypothetical route could start with 2-amino-1,4-dimethoxynaphthalene. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). wikipedia.orgbyjus.com This diazonium salt can then undergo a Sandmeyer reaction, where treatment with a copper(I) bromide (CuBr) catalyst introduces a bromine atom at the 2-position, yielding this compound. chemicalbook.comorganic-chemistry.org The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium intermediate. byjus.comchemicalbook.comorganic-chemistry.org

Another potential multi-step approach could begin with a different functional group that can be transformed into a bromine atom. While specific examples for the synthesis of this compound via this route are not extensively detailed in the provided search results, the principles of functional group interconversion are well-established in organic chemistry.

| Precursor | Reaction Sequence | Key Intermediates |

| 2-Amino-1,4-dimethoxynaphthalene | 1. Diazotization (NaNO₂, HCl) 2. Sandmeyer Reaction (CuBr) | 1,4-Dimethoxy-2-naphthalenediazonium salt |

Preparation from 1,4-Dimethoxy-2-naphthoic Acid Derivatives

A less common but potentially viable synthetic route to this compound starts from 1,4-dimethoxy-2-naphthoic acid. This approach would likely involve a bromodecarboxylation reaction, such as the Hunsdiecker reaction or a related variant.

The classic Hunsdiecker reaction involves the conversion of a carboxylic acid to its silver salt, followed by treatment with elemental bromine. wikipedia.orgadichemistry.com This reaction proceeds via a radical mechanism to yield an alkyl or aryl bromide with the loss of carbon dioxide. wikipedia.org In the context of synthesizing this compound, 1,4-dimethoxy-2-naphthoic acid would first be converted to its silver salt, for example, by treatment with silver oxide. This silver salt would then be reacted with bromine, likely in an inert solvent such as carbon tetrachloride, to afford the desired product. byjus.comadichemistry.com

It is important to note that the success of the Hunsdiecker reaction can be influenced by the substrate. For aromatic carboxylic acids, the presence of electron-withdrawing groups on the ring can sometimes improve the yield. adichemistry.com Modifications of the Hunsdiecker reaction, such as the Kochi reaction which uses lead(IV) acetate (B1210297) and a halide salt, might also be applicable. wikipedia.org

| Starting Material | Reaction Type | Key Reagents |

| 1,4-Dimethoxy-2-naphthoic acid | Hunsdiecker Reaction | 1. Silver(I) oxide 2. Bromine |

Reactivity and Reaction Pathways of 2 Bromo 1,4 Dimethoxynaphthalene

Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations that utilize the carbon-bromine bond of 2-bromo-1,4-dimethoxynaphthalene to form new bonds. Palladium-catalyzed reactions, in particular, are widely employed for this purpose.

Suzuki-Miyaura Coupling Reactions with Bromo-trifluoromethanesulfonyloxy-naphthalenes

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgyonedalabs.com When a naphthalene (B1677914) scaffold contains both a bromine atom and a trifluoromethanesulfonyloxy (triflate, OTf) group, the chemoselectivity of the coupling becomes a key consideration. The triflate group is generally more reactive than a bromide in palladium-catalyzed couplings. However, this selectivity can be influenced or even reversed by the choice of ligands, palladium precursors, and the electronic environment of the naphthalene ring. researchgate.netnsf.gov

In studies involving bromo-trifluoromethanesulfonyloxy-naphthalenes, couplings have been shown to proceed with excellent chemoselectivity. For instance, research on related systems has demonstrated that the reaction can be directed to occur preferentially at the bromide position, regardless of its location on the naphthalene ring or the electronic nature of neighboring groups. researchgate.net Conversely, under "ligand-free" conditions (in the absence of phosphine or N-heterocyclic carbene ligands), palladium salts can exhibit a preference for C-OTf bond activation in bromoaryl triflates. nsf.govbohrium.com For this compound, the electron-donating nature of the methoxy (B1213986) groups enriches the aromatic system, which can modulate the relative reactivity of the C-Br bond in such coupling reactions.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling Reactions

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid or ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF, DME/Water mixtures | Solubilizes reactants and catalyst |

Palladium-Catalyzed Heck Reactions for Ring System Formation

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, providing a powerful tool for the construction of complex molecular frameworks and ring systems. libretexts.orgrsc.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

This compound can serve as the aryl halide component in Heck reactions. When coupled with an alkene that is part of the same molecule (an intramolecular Heck reaction), this process can be used to form new ring systems, which is a widely used strategy in the synthesis of polycyclic natural products. thieme.dersc.org The electron-rich nature of the dimethoxynaphthalene moiety can influence the rate of the initial oxidative addition step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and controlling the regioselectivity of the alkene insertion.

Table 2: Components of a Typical Heck Reaction

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Starting material providing the aryl group |

| Alkene | Styrene, Acrylate Esters | Coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd/C | Facilitates the coupling |

| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes the palladium center |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HBr formed during the reaction |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

Formation of Organometallic Reagents

The carbon-bromine bond of this compound can be converted into a highly nucleophilic carbon center through the formation of organometallic reagents, such as Grignard and organolithium reagents.

Generation of Grignard Reagents and their Synthetic Utility

Aryl Grignard reagents are prepared by the reaction of an aryl halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. This compound can be converted to its corresponding Grignard reagent, 1,4-dimethoxynaphthalen-2-ylmagnesium bromide.

This Grignard reagent is a potent nucleophile and a strong base. Its synthetic utility lies in its ability to react with a wide range of electrophiles to form new carbon-carbon bonds. youtube.com Common applications include reactions with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, and with carbon dioxide (after acidic workup) to yield carboxylic acids. The high reactivity of these reagents necessitates the use of anhydrous conditions to prevent quenching by protic solvents like water. youtube.com

Table 3: Synthetic Applications of 1,4-Dimethoxynaphthalen-2-ylmagnesium bromide

| Electrophile | Product Type |

|---|---|

| Aldehydes (e.g., Benzaldehyde) | Secondary Alcohol |

| Ketones (e.g., Acetone) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Esters (e.g., Ethyl acetate) | Tertiary Alcohol (after double addition) |

Formation of Organolithium Reagents and Subsequent Trapping Reactions

Organolithium reagents are even more powerful nucleophiles and bases than their Grignard counterparts. The corresponding organolithium species, 1,4-dimethoxynaphthalen-2-yllithium, can be generated from this compound. This is typically achieved through lithium-halogen exchange by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in a solvent like THF or diethyl ether.

Once formed, this highly reactive organolithium reagent can be "trapped" by adding an electrophile to the reaction mixture. This allows for the introduction of a wide variety of functional groups onto the naphthalene core. The reactions are generally fast and efficient, but the low temperatures are required to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent.

Table 4: Trapping Reactions of 1,4-Dimethoxynaphthalen-2-yllithium

| Electrophile | Functional Group Introduced |

|---|---|

| Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Iodine (I₂) | Iodide (-I) |

| Deuterium Oxide (D₂O) | Deuterium (-D) |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (B98337) (-SiMe₃) |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally difficult. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com The methoxy groups on the naphthalene ring are electron-donating, which deactivates the ring toward this type of reaction.

However, the bromine atom can be substituted by nucleophiles using transition metal-catalyzed methods, which follow different mechanistic pathways. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. beilstein-journals.orgnih.gov Using an appropriate palladium catalyst, a phosphine ligand, and a base, this compound can be coupled with various amines to yield the corresponding N-arylated products.

Table 5: Buchwald-Hartwig Amination of this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Nucleophile | Aniline, Morpholine, Benzylamine | Amine coupling partner |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP | Stabilizes catalyst and facilitates reaction steps |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Reaction with Nitriles Under Aryne-Forming Conditions

The reaction of this compound under aryne-forming conditions provides a pathway to synthesize substituted naphthalene derivatives. The process involves the in-situ generation of a highly reactive intermediate, 1,4-dimethoxy-2-naphthyne. This aryne intermediate can then be trapped by various nucleophiles, including nitriles.

The generation of the aryne from the bromo-naphthalene precursor typically requires a strong base. This base abstracts a proton from the position ortho to the bromine atom, leading to an unstable intermediate that rapidly eliminates a bromide ion to form the aryne triple bond within the aromatic ring.

Once formed, the 1,4-dimethoxy-2-naphthyne is a potent electrophile. It can react with nitriles, which act as nucleophiles. The reaction mechanism generally proceeds through a nucleophilic attack by the nitrile on one of the sp-hybridized carbons of the aryne. The resulting intermediate can then undergo further reactions, such as cyclization or protonation, to yield stable aromatic products. The specific outcome of the reaction can be influenced by the structure of the nitrile and the reaction conditions employed. This method represents a versatile strategy for the construction of complex, functionalized naphthalene ring systems. northwestern.edunih.gov

Displacement of Bromine by Carbon, Nitrogen, Oxygen, Phosphorus, or Sulfur Nucleophiles

The bromine atom in this compound can be substituted by a variety of nucleophiles. This transformation, a nucleophilic aromatic substitution (SNAr), allows for the introduction of diverse functional groups onto the naphthalene core. chemistrysteps.comlibretexts.orgyoutube.comnih.gov The reactivity of the aryl bromide is influenced by the two electron-donating methoxy groups, which can make the aromatic ring less susceptible to nucleophilic attack compared to rings bearing electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com Consequently, these displacement reactions often necessitate the use of transition metal catalysts, such as palladium or copper complexes, to proceed efficiently.

Reaction with Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, can be employed to form new carbon-carbon bonds. In these reactions, this compound is reacted with an organoboron compound in the presence of a palladium catalyst and a base.

Reaction with Nitrogen Nucleophiles: The introduction of nitrogen-based functional groups can be achieved through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed process allows for the coupling of this compound with primary or secondary amines, leading to the formation of N-arylated products.

Reaction with Oxygen, Phosphorus, and Sulfur Nucleophiles: Similarly, oxygen, phosphorus, and sulfur nucleophiles can be coupled with this compound, often under palladium or copper catalysis. For instance, phenols (oxygen nucleophiles), phosphines (phosphorus nucleophiles), and thiols (sulfur nucleophiles) can be used to displace the bromine atom, yielding the corresponding ethers, phosphines, and thioethers.

The table below summarizes representative conditions for these nucleophilic displacement reactions.

| Nucleophile Type | Reagent Example | Catalyst System | Product Type |

| Carbon | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Nitrogen | Secondary Amine (e.g., Piperidine) | Pd₂(dba)₃, Ligand, Base | N-Aryl amine |

| Oxygen | Phenol | CuI, Base | Diaryl ether |

| Sulfur | Thiophenol | Pd(OAc)₂, Ligand, Base | Diaryl sulfide |

| Phosphorus | Diphenylphosphine | Pd catalyst, Base | Arylphosphine |

Oxidation and Demethylation Reactions

Oxidative Demethylation of Dimethoxynaphthalene Derivatives

The methoxy groups of 1,4-dimethoxynaphthalene (B104105) derivatives are susceptible to oxidative demethylation. This reaction involves the removal of one or both methyl groups and the simultaneous oxidation of the naphthalene ring system. This process is a key step in converting electron-rich dimethoxyaromatic compounds into less electron-rich quinone structures. nih.gov

Various oxidizing agents can effect this transformation. A common and effective reagent for this purpose is ceric ammonium nitrate (CAN). The reaction mechanism is believed to proceed via a single-electron transfer from the electron-rich aromatic ring to the cerium(IV) center. This generates a radical cation, which is then attacked by a nucleophile, typically water present in the reaction medium. Subsequent steps lead to the cleavage of the methyl-oxygen bond and the formation of a carbonyl group.

The reaction conditions, such as the choice of solvent and temperature, can influence the outcome, determining whether one or both methoxy groups are cleaved. This reaction is not only a method for synthesizing quinones but also serves as a deprotection strategy for hydroxyl groups that have been protected as methyl ethers. rsc.org

Conversion to Quinone Derivatives

The oxidation of this compound is a direct and efficient route for the synthesis of 2-Bromo-1,4-naphthoquinone. sigmaaldrich.com This conversion is a specific example of the oxidative demethylation reaction discussed previously. The 1,4-dimethoxy arrangement makes the naphthalene system particularly prone to oxidation to the corresponding 1,4-quinone. youtube.com

Strong oxidizing agents are required to achieve this transformation. Reagents such as ceric ammonium nitrate (CAN) in aqueous acetonitrile or Fremy's salt (potassium nitrosodisulfonate) are commonly used. The reaction typically proceeds under mild conditions and often gives high yields of the desired quinone product.

The resulting 2-Bromo-1,4-naphthoquinone is a valuable synthetic intermediate. sigmaaldrich.com The bromine atom can be displaced by various nucleophiles, and the quinone moiety can participate in a range of reactions, including Diels-Alder cycloadditions and Michael additions. This makes the oxidation of this compound a crucial step in the synthesis of more complex, biologically active quinone derivatives. nih.govmdpi.comnih.gov

The table below provides examples of oxidizing agents used for this conversion.

| Oxidizing Agent | Typical Solvent | Product |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 2-Bromo-1,4-naphthoquinone |

| Fremy's Salt (K₂(SO₃)₂NO) | Acetone/Water | 2-Bromo-1,4-naphthoquinone |

| Salcomine-O₂ | Dichloromethane | 2-Bromo-1,4-naphthoquinone |

Derivatives and Analogues of 2 Bromo 1,4 Dimethoxynaphthalene in Synthetic Research

Synthesis of Functionalized Naphthalene (B1677914) Scaffolds

Introduction of Allyl Groups (e.g., 2-Allyl-3-bromo-1,4-dimethoxynaphthalene)

The introduction of an allyl group onto the naphthalene core is a key step in the synthesis of pyranonaphthoquinones, a class of natural products with significant pharmacological activities. The compound 2-Allyl-3-bromo-1,4-dimethoxynaphthalene is a crucial intermediate for accessing these complex structures.

A common literature method for synthesizing this intermediate involves the oxidative bromination of 1-naphthol (B170400) to produce 2-bromo-1,4-naphthoquinone, followed by radical allylation and a final reductive methylation step. However, this route involves handling the highly lachrymatory 2-bromonaphthoquinone and requires a large excess of dimethyl sulfate (B86663) for the methylation step.

An alternative and more convenient approach has been developed starting from the readily available 1-methoxynaphthalene. This multi-step synthesis avoids the problematic bromoquinone intermediate. The key transformations in this pathway include a Dakin's oxidation and a Claisen rearrangement to install the allyl group, ultimately yielding 2-allyl-3-bromo-1,4-dimethoxynaphthalene. The final step of this sequence involves refluxing 1-Methoxy-2-bromo-4-allyloxynaphthalene in dry dimethylformamide (DMF) to induce the Claisen rearrangement, which proceeds in good yield.

| Step | Reactant | Reagents/Conditions | Product | Yield (%) |

| 1 | 1-Methoxynaphthalene | Various Steps | 1-Methoxy-2-bromo-4-allyloxynaphthalene | - |

| 2 | 1-Methoxy-2-bromo-4-allyloxynaphthalene | Dry DMF, reflux, 6h | 2-Allyl-3-bromo-1,4-dimethoxyphenol | 76 |

| 3 | 2-Allyl-3-bromo-1,4-dimethoxyphenol | Methylation | 2-Allyl-3-bromo-1,4-dimethoxynaphthalene | - |

Generation of 2-(Chloromethyl)-1,4-dimethoxynaphthalene (DIMONCl)

The 1,4-dimethoxynaphthalene-2-methyl ('DIMON') group is a benzyl-type protecting group for hydroxyl functions that can be selectively removed under oxidative conditions, leaving sensitive functionalities like polyunsaturated fatty acyl groups intact. The corresponding chloride, 2-(chloromethyl)-1,4-dimethoxynaphthalene (DIMONCl), is the key reagent for introducing this protecting group.

While direct synthesis from 2-Bromo-1,4-dimethoxynaphthalene is not widely documented, a plausible and chemically sound route can be proposed based on standard organometallic transformations. This hypothetical pathway would leverage the reactivity of the bromine atom.

Formation of Grignard Reagent: this compound would first be reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (1,4-dimethoxynaphthalen-2-yl)magnesium bromide.

Reaction with Formaldehyde: The Grignard reagent, a potent nucleophile, would then be added to an electrophilic source of a hydroxymethyl group, typically paraformaldehyde or formaldehyde gas. This addition reaction, after an acidic workup, would yield 2-(hydroxymethyl)-1,4-dimethoxynaphthalene.

Conversion to Chloride: The resulting primary alcohol can then be converted to the target chloride, DIMONCl, using a variety of standard chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an appropriate solvent.

This proposed sequence highlights how the bromo-functionality of the starting material can be effectively transformed into other useful functional groups.

| Proposed Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Mg, THF | (1,4-Dimethoxynaphthalen-2-yl)magnesium bromide |

| 2 | (1,4-Dimethoxynaphthalen-2-yl)magnesium bromide | 1. (CH₂O)n; 2. H₃O⁺ | 2-(Hydroxymethyl)-1,4-dimethoxynaphthalene |

| 3 | 2-(Hydroxymethyl)-1,4-dimethoxynaphthalene | SOCl₂, Pyridine | 2-(Chloromethyl)-1,4-dimethoxynaphthalene (DIMONCl) |

Formation of Benzo[f]isoindole-4,9-diones

Benzo[f]isoindole-4,9-diones are heterocyclic quinones that are investigated for their potential biological activities. The synthesis of this scaffold often relies on the key precursor, 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene. d-nb.inforsc.org

The established synthesis of this crucial precursor starts with 2,3-dimethylnaphthalene. The synthetic sequence proceeds as follows:

Radical Bromination: 2,3-Dimethylnaphthalene is subjected to a Wohl-Ziegler bromination using a radical initiator like azobisisobutyronitrile (AIBN) and N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride. This reaction selectively brominates the benzylic methyl groups to afford 2,3-bis(bromomethyl)naphthalene.

Oxidation and Methylation: Subsequent steps would involve the oxidation of the naphthalene core to the corresponding 1,4-naphthoquinone, followed by a reductive methylation to install the two methoxy (B1213986) groups, yielding the desired 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene.

Once the precursor is obtained, the synthesis of the benzo[f]isoindole-4,9-dione is achieved by reacting 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with a primary amine. This reaction forms the isoindole ring system. The final step is an oxidation, often using ceric ammonium nitrate (CAN), which converts the dimethoxynaphthalene moiety into the target 4,9-dione (a quinone). d-nb.inforsc.org

| Reactant | Reagents/Conditions | Product |

| 2,3-Dimethylnaphthalene | NBS, AIBN, CCl₄ | 2,3-Bis(bromomethyl)naphthalene |

| 2,3-Bis(bromomethyl)-1,4-dimethoxynaphthalene | R-NH₂ (Primary Amine) | 2-Alkyl-2,3-dihydro-1H-benzo[f]isoindole |

| 2-Alkyl-2,3-dihydro-1H-benzo[f]isoindole | Ceric Ammonium Nitrate (CAN) | 2-Alkyl-benzo[f]isoindole-4,9-dione |

Synthesis of Xanthone Nuclei and Derivatives

Xanthones (dibenzo-γ-pyrones) are a large class of oxygenated heterocyclic compounds found in nature that exhibit a wide array of biological activities. Synthetic access to these scaffolds is of significant interest. A powerful strategy for constructing the core diaryl ether linkage of the xanthone precursor is the Ullmann condensation or related copper- and palladium-catalyzed coupling reactions.

This compound is a suitable aryl halide for such transformations. A representative synthetic approach towards a functionalized xanthone nucleus would involve the coupling of this compound with a substituted phenol, such as a derivative of salicylic acid (2-hydroxybenzoic acid).

The proposed reaction would proceed as follows:

Diaryl Ether Formation: this compound is reacted with a 2-hydroxybenzoic acid derivative in the presence of a copper catalyst (for a classic Ullmann condensation) or a palladium catalyst with a suitable ligand (for a Buchwald-Hartwig amination-type etherification). A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol.

Cyclization: The resulting 2-aryloxybenzoic acid intermediate is then subjected to an intramolecular Friedel-Crafts acylation. This is typically achieved under strong acid conditions (e.g., sulfuric acid, polyphosphoric acid) or by converting the carboxylic acid to an acid chloride followed by treatment with a Lewis acid (e.g., AlCl₃). This electrophilic cyclization closes the pyrone ring to form the final xanthone structure.

This strategy allows for the fusion of the electron-rich dimethoxynaphthalene system with a benzoic acid moiety to rapidly construct complex polycyclic frameworks.

Development of Novel 6-Deoxyanthracyclines

Anthracyclines are a class of potent chemotherapeutic agents. The development of novel analogues, such as 6-deoxyanthracyclines, aims to improve efficacy and reduce side effects like cardiotoxicity. The synthesis of these complex, tetracyclic quinone structures often involves building the molecule from a functionalized naphthalene precursor.

One synthetic route to a key anthraquinone intermediate begins with 1,4-dimethoxynaphthalene (B104105). This approach involves a multi-step sequence to construct the additional rings and introduce the required functionality. A key step in such a synthesis is often a Friedel-Crafts acylation followed by cyclization reactions to build the tetracyclic core.

While the documented synthesis starts with the parent 1,4-dimethoxynaphthalene, the use of this compound offers a strategic advantage for creating a library of diverse analogues. The bromine atom serves as a versatile synthetic handle that can be carried through several synthetic steps. In the later stages of the synthesis, the bromo-substituent could be used for:

Cross-Coupling Reactions: Suzuki, Stille, or Sonogashira couplings could be employed to introduce various alkyl, aryl, or alkynyl groups.

Introduction of Heteroatoms: Buchwald-Hartwig amination or etherification could install nitrogen or oxygen-based substituents.

Lithiation-Substitution: Conversion to an organolithium species would allow for reaction with a wide range of electrophiles.

This ability to introduce diversity late in the synthesis is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.

Preparation of Pyrimidinone-Fused 1,4-Naphthoquinone Derivatives

Naphthoquinones fused with heterocyclic rings, such as pyrimidinone, are of interest for their potential antimicrobial properties. Research has demonstrated the synthesis of a series of pyrimidinone-fused 1,4-naphthoquinones that show activity against various oral bacteria.

The synthetic pathway to these compounds starts from 1,4-dihydroxynaphthoic acid. This starting material undergoes a series of transformations to build the final fused heterocyclic system. A key intermediate in this process is 3-bromo-1,4-dimethoxy-2-naphthamide .

This compound can be envisioned as a strategic starting material to access the necessary carboxylic acid precursor for this synthesis via a carboxylation reaction. The proposed sequence would be:

Grignard Formation and Carboxylation: this compound is converted to its Grignard reagent using magnesium. This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to generate, after acidic workup, 1,4-dimethoxy-2-naphthoic acid.

Bromination: The resulting naphthoic acid is then brominated at the C3 position using N-bromosuccinimide (NBS) in a solvent like DMF to yield 3-bromo-1,4-dimethoxy-2-naphthoic acid.

Amide Formation and Cyclization: This acid is then converted to an amide, which serves as the direct precursor for the subsequent cyclization and fusion steps to form the pyrimidinone ring, ultimately leading to the target quinone derivatives after oxidative demethylation.

| Step | Intermediate | Reagents/Conditions | Product |

| 1 | This compound | 1. Mg, THF; 2. CO₂(s); 3. H₃O⁺ | 1,4-Dimethoxy-2-naphthoic acid |

| 2 | 1,4-Dimethoxy-2-naphthoic acid | NBS, DMF | 3-Bromo-1,4-dimethoxy-2-naphthoic acid |

| 3 | 3-Bromo-1,4-dimethoxy-2-naphthoic acid | 1. (COCl)₂; 2. R-NH₂ | 3-Bromo-1,4-dimethoxy-2-naphthamide |

| 4 | 3-Bromo-1,4-dimethoxy-2-naphthamide | Multi-step cyclization and oxidation | Pyrimidinone-Fused 1,4-Naphthoquinone |

Role as an Intermediate in the Synthesis of Functionalized Helicenes

While this compound itself is not directly a helicene, its derivatives, particularly bromo-substituted helicenes, are pivotal intermediates in the synthesis of more complex and functionalized helicenes. Research has demonstrated the versatility of bromohelicenes, such as 2-bromo prepchem.comhelicene, as a key building block for introducing a wide array of functional groups onto the helicene scaffold. An improved and revised synthesis of 2-bromo prepchem.comhelicene has been developed, enabling the preparation of a diverse library of derivatives with carbon, boron, nitrogen, phosphorus, oxygen, and sulfur substituents researchgate.net. This strategic functionalization is crucial for tuning the electronic, optical, and chiroptical properties of helicenes for various applications. The synthetic approach often involves introducing the bromo-functionality prior to the final photocyclization step that forms the characteristic helical structure researchgate.net. This methodology highlights the significance of bromo-intermediates in expanding the chemical space of helicene-based materials.

Investigation of Enantiopure Helicene Precursors

The development of enantiopure materials is a significant goal in materials science, particularly for applications in chiroptical devices. Bromo-substituted helicenes serve as critical precursors in the synthesis of enantiopure helicene derivatives. For instance, enantiopure 2-bromo- prepchem.comhelicene has been utilized to prepare enantiopure (M,M) and (P,P) isomers of BTD-bis( prepchem.comhelicene) researchgate.net. The ability to start with an enantiomerically pure building block and transfer that chirality to the final, more complex molecule is a powerful strategy in asymmetric synthesis. This approach avoids the need for challenging and often inefficient resolution of racemic mixtures later in the synthetic sequence. The enantiopure synthesis of helicene-based molecules allows for detailed investigation of their chiroptical properties, such as circularly polarized luminescence (CPL), which is of great interest for optoelectronic technologies nih.govresearchgate.net. The use of enantiopure precursors is fundamental to controlling the handedness of the final helical structure and, consequently, the sign of the CPL emission nih.gov.

Synthesis of Protected Alcohols, Phenols, Amines, and Amides utilizing DIMON Protecting Group

This compound is a key starting material for the synthesis of the 1,4-dimethoxynaphthalene-2-methyl ('DIMON') protecting group. The synthesis of the active protecting agent, 2-(chloromethyl)-1,4-dimethoxynaphthalene (DIMONCl), can be achieved from this compound via the corresponding Grignard reagent, which is then reacted with dimethylformamide and subsequently reduced rsc.org. The DIMON group is a novel benzyl-type protecting group designed for hydroxyl functions that can be selectively removed under mild oxidative conditions, a feature particularly valuable in the synthesis of molecules containing sensitive functionalities like polyunsaturated fatty acyl groups rsc.orgrsc.org.

The utility of the DIMON group stems from its lower redox potential compared to other common benzyl-type protecting groups like p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB), allowing for easier oxidative cleavage with reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) rsc.org. This property is critical when working with molecules that possess moieties sensitive to oxidation, such as dienes rsc.org. The application of the DIMON protecting group has been demonstrated in the efficient synthesis of a variety of protected alcohols, phenols, amines, and amides rsc.org. Protection is typically achieved under standard conditions by alkylating the corresponding alkoxide, phenoxide, amide, or amine anion with DIMONCl rsc.org.

The table below summarizes selected examples of the application of the DIMON protecting group.

| Functional Group | Substrate | Protection Conditions | Outcome | Reference |

| Alcohol | Steroidal Alcohols | DIMONCl, NaH, TBAI (cat.), THF, reflux | Efficient protection | rsc.org |

| Phenol | Phenols | DIMONCl, NaH, TBAI (cat.), THF, rt | Efficient protection | rsc.org |

| Amine | Amines | DIMONCl, NaH, TBAI (cat.), THF, rt | Efficient protection | rsc.org |

| Amide | Amides | DIMONCl, NaH, TBAI (cat.), THF, rt | Efficient protection | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods are instrumental in building a foundational understanding of a molecule's intrinsic properties. By solving approximations of the Schrödinger equation, these computational techniques can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic compounds. nih.govmetu.edu.tr For 2-bromo-1,4-dimethoxynaphthalene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. nih.gov This optimized structure represents a true energy minimum on the potential energy surface. nih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. metu.edu.trresearchgate.net Conversely, a small gap indicates that a molecule is more polarizable and reactive. irjweb.com For substituted aromatic compounds, these values provide insight into their behavior in chemical reactions.

Interactive Table: Representative DFT-Calculated Electronic Properties.

| Property | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.netnih.gov |

Note: Specific calculated values for this compound are not available in the cited literature. The table provides a general framework for the data obtained from such calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Studies

To predict the electronic absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govekb.eg This extension of DFT is used to calculate the energies of electronic excited states from the ground state. researchgate.net The results of TD-DFT calculations allow for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, indicating the wavelengths at which the molecule absorbs light (λmax). nih.gov

These calculations can identify the specific electronic transitions responsible for each absorption band, such as transitions from the HOMO to the LUMO (π→π* transitions), which are common in aromatic systems. researchgate.net The theoretical spectrum generated by TD-DFT can be compared with experimental data to confirm the structure of the compound and to understand how structural modifications influence its optical properties. nih.govekb.eg For this compound, TD-DFT would elucidate how the bromo and methoxy (B1213986) substituents affect the electronic transitions within the naphthalene (B1677914) core.

Prediction of Chemical Reactivity and Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, offering valuable insights into its reactivity. researchgate.net The MESP is mapped onto the electron density surface, using a color scale to denote different potential regions. wolfram.com Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MESP map would highlight the electron-rich areas around the oxygen atoms of the methoxy groups and the bromine atom, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The electron-deficient regions, likely on the hydrogen atoms of the aromatic ring, would be identified as sites susceptible to nucleophilic attack. This predictive map is a powerful tool for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. researchgate.net

Mechanistic Elucidation of Reactions

Computational chemistry is also a vital tool for investigating the step-by-step pathways of chemical reactions. By modeling the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction mechanism.

Stepwise Mechanisms in Aromatic Bromination Processes

The electrophilic aromatic bromination of activated naphthalene systems like 1,4-dimethoxynaphthalene (B104105) generally proceeds through a stepwise addition-elimination mechanism. wku.edu The reaction is initiated by the attack of an electrophilic bromine species (e.g., Br+) on the electron-rich aromatic ring. This leads to the formation of a carbocation intermediate known as an arenium ion, or more specifically, a Wheland intermediate (also referred to as a sigma complex). wku.edu This step temporarily disrupts the aromaticity of the naphthalene ring. In the subsequent step, a base removes a proton from the carbon atom bearing the bromine, which leads to the re-aromatization of the ring and the formation of the final brominated product. wku.edu Computational studies can model the energy changes throughout this process, confirming the viability of this stepwise pathway.

Computational Modeling of Reaction Intermediates and Transition States

The stability of the Wheland intermediate is a key factor in determining the rate and regioselectivity of the bromination reaction. wku.edu DFT calculations can be used to optimize the geometry and calculate the energy of this critical intermediate. nih.gov The methoxy groups in 1,4-dimethoxynaphthalene are strong activating groups that stabilize the positive charge in the arenium ion through resonance. Computational models can precisely map the distribution of this charge.

Furthermore, computational methods allow for the location and characterization of the transition states that connect the reactants, intermediates, and products. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction step. By comparing the activation energies for bromine addition at different positions on the naphthalene ring, the regioselectivity of the reaction can be predicted. For 1,4-dimethoxynaphthalene, calculations would show why the bromine adds to the 2-position, leading to the formation of this compound. These theoretical models provide a detailed picture of the reaction dynamics that is often difficult to obtain through experimental means alone. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H NMR) and Carbon-13 (¹³C NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 2-Bromo-1,4-dimethoxynaphthalene, a reported ¹H NMR spectrum confirms its expected structure.

The spectrum includes signals corresponding to the aromatic protons and the methoxy (B1213986) groups. A synthesis report describes the ¹H NMR spectrum with peaks at approximately 8.0 ppm and 7.4 ppm, both multiplets, accounting for the four protons on the naphthalene (B1677914) ring system. A singlet is observed at 6.9 ppm, corresponding to the lone proton on the dimethoxy-substituted ring. The six protons of the two methoxy groups appear as a doublet at 3.9 ppm Current time information in Daviess County, US..

Detailed ¹H NMR spectral data is presented in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.0 | m (multiplet) | 2H | Aromatic Protons |

| 7.4 | m (multiplet) | 2H | Aromatic Protons |

| 6.9 | s (singlet) | 1H | Aromatic Proton |

| 3.9 | d (doublet) | 6H | Methoxy Protons (-OCH₃) |

Despite the availability of ¹H NMR data, comprehensive Carbon-13 (¹³C NMR) spectral data for this compound is not available in the reviewed literature. ¹³C NMR is crucial for determining the carbon framework of a molecule, and its absence limits a full structural assignment based on NMR.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Detailed Structural and Dynamic Insights

There is no information available in the searched literature regarding the use of advanced NMR techniques for the characterization of this compound. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. Similarly, Variable Temperature (VT) NMR studies, which can provide insights into conformational dynamics, have not been reported.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Functional Group Identification

No experimental Infrared (IR) or Raman spectroscopy data has been found for this compound in the available search results. These vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for C-H stretching of the aromatic and methoxy groups, C-O stretching of the ether linkages, C=C stretching of the aromatic ring, and a C-Br stretching vibration. However, without experimental data, a vibrational analysis cannot be performed.

Correlation with Computational Vibrational Frequencies

In the absence of experimental IR and Raman spectra, a correlation with computational vibrational frequencies is not possible. Such a study would require theoretical calculations (e.g., using Density Functional Theory, DFT) to predict the vibrational modes, which would then be compared against experimental data to confirm assignments. No such computational studies for this compound were found.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁BrO₂, corresponding to a molecular weight of approximately 267.12 g/mol . However, no experimental mass spectrometry data, including mass-to-charge ratios (m/z) of the molecular ion or its fragments, is available in the searched literature. This prevents a detailed analysis of its fragmentation behavior under mass spectrometric conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. libretexts.orgthermofisher.com This high precision is possible because the exact masses of atomic isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org Consequently, every unique molecular formula has a distinct theoretical exact mass.

For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₂H₁₁BrO₂. By comparing the experimentally measured mass with the calculated theoretical mass, researchers can confirm the compound's identity with a high degree of confidence. The presence of bromine is particularly notable, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in a characteristic M+2 isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks and confirm their expected mass difference and intensity ratio.

Table 1: HRMS Data for this compound

| Isotope | Molecular Formula | Calculated Exact Mass (amu) |

|---|---|---|

| ⁷⁹Br | C₁₂H₁₁⁷⁹BrO₂ | 266.0000 |

| ⁸¹Br | C₁₂H₁₁⁸¹BrO₂ | 267.9980 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample mixture. In the context of this compound, GC-MS serves two primary functions: assessing the purity of a synthesized sample and confirming its structural identity.

The gas chromatography component separates the sample based on the differential partitioning of its constituents between a stationary phase (a high-boiling-point liquid coated on a solid support) and a mobile phase (an inert gas, such as helium). Compounds with different chemical properties will travel through the GC column at different rates, resulting in distinct retention times. This allows for the separation of this compound from any unreacted starting materials, byproducts, or residual solvents.

As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus m/z ratio, which serves as a unique "chemical fingerprint." The fragmentation pattern for this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of bromine, methoxy groups (·OCH₃), or methyl radicals (·CH₃). The presence of bromine would be confirmed by the characteristic 1:1 ratio of the M and M+2 isotope peaks. docbrown.info

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 266/268 | [C₁₂H₁₁BrO₂]⁺ | Molecular ion ([M]⁺), showing ⁷⁹Br/⁸¹Br isotopic pattern |

| 251/253 | [M - CH₃]⁺ | Loss of a methyl radical |

| 187 | [M - Br]⁺ | Loss of a bromine radical |

| 172 | [M - Br - CH₃]⁺ | Loss of bromine followed by a methyl radical |

| 157 | [M - Br - 2CH₃]⁺ | Loss of bromine and two methyl radicals |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By irradiating a single crystal of this compound with a focused beam of X-rays, a unique diffraction pattern is generated. libretexts.org The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Analysis of this diffraction pattern allows for the calculation of the unit cell dimensions (the fundamental repeating unit of the crystal) and the exact spatial coordinates of each atom in the molecule. This provides definitive information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. For this compound, this technique would precisely measure the C-Br, C-O, and C-C bond lengths and the planarity of the naphthalene ring system.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | Pca2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 18.97 Å, b = 3.78 Å, c = 15.50 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 90°, γ = 90° |

| Z | The number of molecules per unit cell. | 4 |

Note: The example values are illustrative for a related brominated aromatic compound and represent the type of data obtained from a single-crystal XRD experiment. nih.gov

Elucidation of Intermolecular Interactions in Crystalline Structures

Beyond determining the structure of a single molecule, X-ray crystallography reveals how multiple molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, the crystal structure would likely be stabilized by a combination of forces.

The planar naphthalene rings could facilitate π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align. Additionally, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of a neighboring molecule, are common. The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction between the electropositive region on the bromine atom and a Lewis basic site (like an oxygen atom) on an adjacent molecule. Other potential interactions include C-H···O hydrogen bonds and Br···Br contacts. mdpi.com Understanding these interactions is crucial for rationalizing the compound's physical properties, such as its melting point and solubility.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| π-π Stacking | Attraction between parallel aromatic rings of adjacent molecules. |

| C-H···O | Weak hydrogen bond between a C-H bond and an oxygen atom. |

| Halogen Bonding (Br···O) | A non-covalent interaction involving the bromine atom as a halogen bond donor. |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. |

Other Analytical Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in synthetic organic chemistry to monitor the progress of a reaction and to aid in the development of purification methods. chemistryhall.comlibretexts.orgresearchgate.net The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase (typically a thin layer of silica gel on a plate) and developing the plate in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents).

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it. Separation occurs because different compounds travel up the plate at different rates based on their polarity. More polar compounds interact more strongly with the polar silica gel and thus move shorter distances, while less polar compounds are more soluble in the mobile phase and travel further.

In the synthesis of this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product spot. libretexts.org By comparing the retention factor (R_f) value of the product to that of the starting materials, a chemist can determine when the reaction is complete. The R_f value is a ratio, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. libretexts.org Furthermore, TLC is invaluable for selecting an appropriate solvent system for purification by column chromatography, aiming for an R_f value of approximately 0.3-0.4 for the desired compound. chemistryhall.com

Table 5: Illustrative TLC Data for a Synthesis Reaction

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent (cm) | R_f Value |

|---|---|---|---|

| Starting Material (e.g., 1,4-Dimethoxynaphthalene) | 4.5 | 6.0 | 0.75 |

| Product (this compound) | 3.0 | 6.0 | 0.50 |

| Reaction Mixture Spot | - | - | Shows two spots corresponding to R_f 0.75 and 0.50 |

Note: Data are hypothetical and for illustrative purposes, using a representative solvent system.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₁BrO₂ |

| 1,4-Dimethoxynaphthalene (B104105) | C₁₂H₁₂O₂ |

| Helium | He |

Elemental Analysis

Following a comprehensive review of available scientific literature, specific experimental data from the elemental analysis of this compound could not be located. While the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₁BrO₂, no published research articles or analytical data repositories provide experimentally determined percentages for carbon, hydrogen, and bromine.

The theoretical elemental composition of this compound is as follows:

| Element | Symbol | Atomic Mass | Moles | Mass (g) | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 53.96% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.15% |

| Bromine | Br | 79.904 | 1 | 79.904 | 29.91% |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.98% |

| Total | 267.122 | 100.00% |

This table, however, represents a theoretical calculation and is not a substitute for experimentally verified data.

Polarimetry for Chiroptical Properties

There is no information available in the scientific literature to suggest that this compound possesses chiroptical properties. The molecule is achiral, meaning it is superimposable on its mirror image and therefore does not exhibit optical activity. Consequently, studies involving polarimetry, which is used to measure the rotation of plane-polarized light by chiral substances, have not been conducted on this compound. As it lacks a stereocenter or any other element of chirality, it is not expected to have a measurable optical rotation.

Future Directions and Perspectives in 2 Bromo 1,4 Dimethoxynaphthalene Research

Exploration of Novel Synthetic Transformations

The presence of a bromine atom on the aromatic ring of 2-bromo-1,4-dimethoxynaphthalene makes it an ideal substrate for a variety of cross-coupling reactions. Future research will likely focus on expanding the scope of these transformations to synthesize a diverse range of derivatives with unique electronic and steric properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org The application of these reactions to this compound can lead to the synthesis of complex molecules that are otherwise difficult to access. For instance, Sonogashira coupling with terminal alkynes could yield arylalkynes, which are important precursors for conjugated polymers and pharmaceuticals. wikipedia.orglibretexts.org

| Cross-Coupling Reaction | Reactant | Product Type | Potential Application |

| Suzuki-Miyaura | Aryl/vinyl boronic acids/esters | Biaryls, vinylnaphthalenes | Organic electronics, liquid crystals |

| Sonogashira | Terminal alkynes | Arylalkynes | Conjugated polymers, pharmaceuticals wikipedia.orglibretexts.org |

| Heck | Alkenes | Substituted alkenes | Fine chemicals, natural product synthesis |

| Buchwald-Hartwig | Amines, amides | Aryl amines, aryl amides | Pharmaceuticals, materials science |

Further exploration into C-H activation reactions on the naphthalene (B1677914) core, subsequent to or in concert with transformations at the bromo position, could open up new avenues for regioselective functionalization. The development of novel catalytic systems that can selectively activate specific C-H bonds on the 2-substituted-1,4-dimethoxynaphthalene scaffold would be a significant advancement.

Design and Synthesis of Advanced Functional Materials

The unique photophysical and electronic properties of the naphthalene core make its derivatives promising candidates for advanced functional materials. Future research should focus on leveraging this compound as a key building block for the synthesis of materials with tailored optical and electronic characteristics.

One promising area is the development of organic light-emitting diodes (OLEDs) and conductive polymers. nih.govazom.com By incorporating the 1,4-dimethoxynaphthalene (B104105) unit into larger conjugated systems via polymerization or dendrimerization, it may be possible to tune the emission color and charge transport properties of the resulting materials. The bromo-substituent serves as a convenient handle for polymerization reactions, such as Yamamoto or Suzuki polycondensation.

Another area of interest is the synthesis of novel liquid crystals. The rigid naphthalene core is a common mesogenic unit, and by attaching flexible side chains to the 2-position of 1,4-dimethoxynaphthalene, it may be possible to induce liquid crystalline phases with specific thermal and optical properties.

Furthermore, the synthesis of fluorescent probes for the detection of specific analytes is a rapidly growing field. The naphthalene moiety is known for its fluorescent properties, and derivatives of this compound could be designed to exhibit changes in their fluorescence upon binding to ions or biomolecules.

Deepening Mechanistic Understanding through Experimental and Computational Synergy

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. A synergistic approach combining experimental kinetic studies and computational modeling will be instrumental in elucidating the intricate details of these reactions.

Kinetic studies can provide valuable information on reaction rates, activation energies, and the influence of various reaction parameters such as catalyst, ligand, solvent, and temperature. This data can help in identifying the rate-determining step and optimizing conditions for higher yields and selectivity.

Computational methods, particularly Density Functional Theory (DFT), can offer detailed insights into the electronic structure of reactants, intermediates, and transition states. researchgate.net DFT calculations can be used to predict reaction pathways, rationalize observed regioselectivities, and design more efficient catalysts. For instance, a computational study on the electronic properties of different substituted naphthalenes can help in predicting their reactivity in various cross-coupling reactions.

| Mechanistic Study Type | Information Gained | Impact on Research |

| Experimental Kinetics | Reaction rates, activation parameters, catalyst performance | Optimization of reaction conditions, catalyst selection |

| Computational (DFT) | Transition state structures, reaction pathways, electronic properties | Rational catalyst design, prediction of reactivity and selectivity researchgate.net |

Development of New Bioactive Agents Based on the Naphthalene Core

The naphthalene scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. mdpi.com Future research should explore the potential of this compound as a versatile starting material for the synthesis of novel bioactive compounds.

One area of focus could be the development of enzyme inhibitors. mdpi.commdpi.com By strategically functionalizing the naphthalene core, it may be possible to design molecules that can selectively bind to the active site of specific enzymes implicated in diseases such as cancer or inflammation. For example, the synthesis of naphthalene-based sulfonamides has been explored for their antagonistic properties against chemokine receptors like CCR8. nih.govresearchgate.net

The synthesis of novel antimicrobial and antiviral agents is another promising direction. The functionalization of the naphthalene ring can lead to compounds with improved potency and a broader spectrum of activity against pathogenic microorganisms.

| Bioactive Agent Class | Synthetic Approach from this compound | Potential Therapeutic Area |

| Enzyme Inhibitors | Suzuki or Buchwald-Hartwig coupling to introduce pharmacophores | Cancer, Inflammation mdpi.commdpi.com |

| Receptor Antagonists | Sulfonamide formation and further derivatization | Inflammatory diseases, HIV nih.govresearchgate.net |

| Antimicrobial Agents | Introduction of heterocyclic moieties via cross-coupling | Infectious diseases |

| Antiviral Agents | Synthesis of nucleoside and non-nucleoside analogues | Viral infections |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and reducing energy consumption. nih.gov The application of microwave irradiation to the synthesis and derivatization of this compound could lead to more efficient and greener processes.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.comnih.govunito.itresearchgate.net Exploring the use of ultrasound in reactions involving this compound could offer significant advantages over conventional methods.

Furthermore, the use of greener solvents, such as ionic liquids or water, and the development of recyclable catalytic systems will be crucial for minimizing the environmental impact of synthetic processes involving this compound. Biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising avenue for the sustainable synthesis of chiral derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 2-bromo-1,4-dimethoxynaphthalene in academic settings?

- Methodology :

-

Synthesis : A two-step protocol is often employed. First, methoxylation of naphthol derivatives via nucleophilic substitution using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF), followed by bromination using N-bromosuccinimide (NBS) or bromine in acetic acid. Propargyl bromide or other alkyl halides can be used for methoxy group introduction .

-

Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the methoxy protons appear as singlets (~δ 3.98 ppm in NMR), while aromatic protons show distinct splitting patterns (e.g., δ 6.66–8.34 ppm). NMR peaks for methoxy carbons are typically ~δ 55–57 ppm, with aromatic carbons in the δ 104–155 ppm range .

- Data Table : NMR Assignments (Selected Peaks)

| Proton/Carbon Type | NMR (δ, ppm) | NMR (δ, ppm) | Source |

|---|---|---|---|

| OCH₃ | 3.98 (s) | 55.69 | |

| Aromatic C-Br | - | 132.45 | |

| Aromatic C-OCH₃ | - | 155.26 |

Q. How can researchers address contradictions in reported solubility or reactivity data for brominated naphthalene derivatives?

- Methodology :

- Solubility Analysis : Use polarity-solvent correlations. For example, 2-bromonaphthalene (structurally similar) is slightly water-soluble but dissolves in alcohols, ethers, and chlorinated solvents. Test solubility in DMSO, DMF, or THF for consistency .